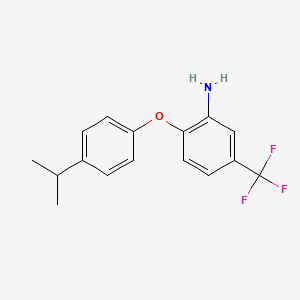2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline
CAS No.: 946682-76-4
Cat. No.: VC8156893
Molecular Formula: C16H16F3NO
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946682-76-4 |
|---|---|
| Molecular Formula | C16H16F3NO |
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3 |
| Standard InChI Key | QSCXKLKXXBMXET-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 295.31 g/mol . The core structure consists of an aniline group (benzene ring with an amine substituent) linked via an oxygen atom to a second benzene ring bearing an isopropyl group at the para position. A trifluoromethyl (-CF) group occupies the meta position relative to the amine on the aniline ring. This arrangement creates a sterically hindered, electron-deficient system due to the strong electron-withdrawing effects of the -CF group .
Thermodynamic and Spectroscopic Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure (25°C) | ||
| Refractive Index | 1.531 | |
| LogP (Octanol-Water) | 4.90 |
The low vapor pressure and high logP value indicate limited water solubility and a propensity for lipid membrane penetration, suggesting potential bioavailability in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a nucleophilic aromatic substitution reaction between 4-isopropylphenol and 5-(trifluoromethyl)-2-nitroaniline, followed by reduction of the nitro group to an amine. Key steps include:
-
Alkylation:
Reaction conditions: 120°C for 12–24 hours under nitrogen atmosphere. -
Reduction:
Yield: 68–72% after purification via silica gel chromatography.
Industrial Manufacturing Considerations
Scale-up production employs continuous flow reactors to optimize heat transfer and reaction kinetics. A representative industrial protocol includes:
-
Reactor Type: Tubular flow reactor with inline IR monitoring
-
Throughput: 50 kg/day
-
Purification: Multistage distillation followed by recrystallization from hexane/ethyl acetate
Reactivity and Chemical Transformations
Electrophilic Substitution
The electron-deficient aromatic ring undergoes directed electrophilic substitution at the para position relative to the amine group. Notable reactions include:
-
Nitration:
Yield: 85% at 0°C. -
Sulfonation:
Requires strict temperature control (<5°C) to prevent desulfonation.
Functional Group Transformations
The amine group participates in diazotization and acylation reactions:
-
Diazonium Salt Formation:
Stable at −20°C for 48 hours. -
Schiff Base Synthesis:
Isolated yield: 78%.
| Polymer Property | Baseline (No CF) | With CF Derivative |
|---|---|---|
| Glass Transition Temp. | 285°C | 318°C |
| Thermal Decomposition | 410°C | 452°C |
| Dielectric Constant | 3.2 | 2.8 |
These enhancements make it suitable for high-performance flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume